molecular formula C16H22N6O4 B2913112 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 919718-92-6

2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2913112
CAS No.: 919718-92-6
M. Wt: 362.39
InChI Key: MYIMIYYIHZUNJK-UHFFFAOYSA-N
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Description

2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H22N6O4 and its molecular weight is 362.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research on [1,2,4]triazino[3,2-f]purines, a closely related family, reveals methodologies for synthesizing these compounds through reactions involving various diketones and heterocyclic precursors like 7,8-diamino-1,3-dimethylxanthine. These methods highlight the versatility of [1,2,4]triazino purines in chemical synthesis, providing pathways to novel heterocyclic compounds with potential applications across different fields of research (Ueda et al., 1988).

Biological Activities

Heterocyclic compounds similar to the one have been studied for their biological activities. For instance, studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have explored their antitumor activities and vascular relaxing effects. These findings suggest the potential of these compounds in medicinal chemistry for developing new therapeutic agents (Ueda et al., 1987).

Material Science Applications

The structural motifs of [1,2,4]triazino purines and similar compounds offer interesting properties for material science applications. For example, studies on the synthesis and properties of heterocyclic systems involving amino-dideoxyallose and amino-deoxyribose derivatives show the potential of these compounds in developing new materials with unique properties (Defoin et al., 1988).

Properties

IUPAC Name

2-[3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-9(2)5-6-20-14(25)12-13(19(4)16(20)26)17-15-21(12)7-10(3)18-22(15)8-11(23)24/h9H,5-8H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMIYYIHZUNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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